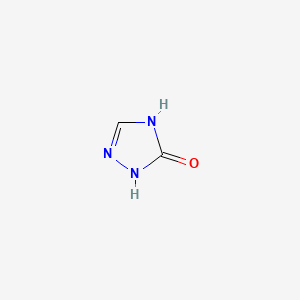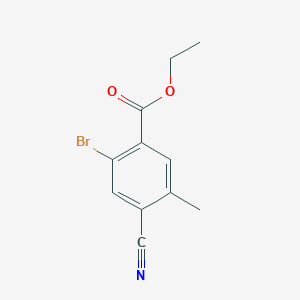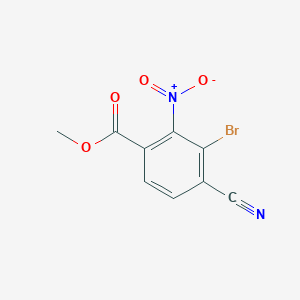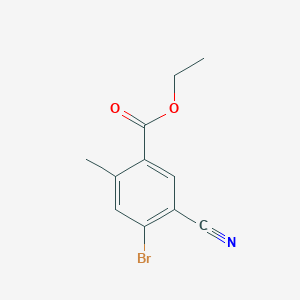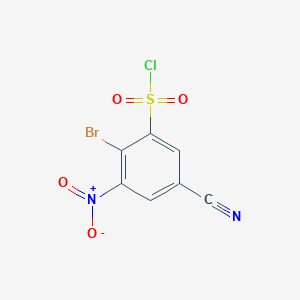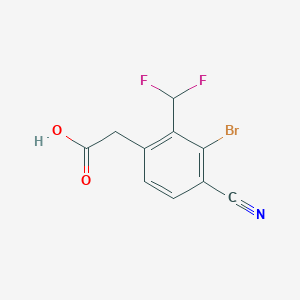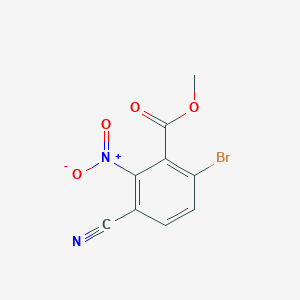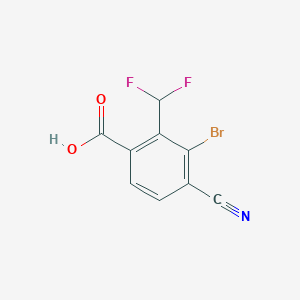
N-(4-bromo-2-fluorobenzyl)cyclopropanamine
Vue d'ensemble
Description
“N-(4-bromo-2-fluorobenzyl)cyclopropanamine” is a chemical compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.1 .
Molecular Structure Analysis
The InChI code for “N-(4-bromo-2-fluorobenzyl)cyclopropanamine” is 1S/C10H11BrFN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(4-bromo-2-fluorobenzyl)cyclopropanamine” has a molecular weight of 244.1 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
1. Radioligand for Positron Emission Tomography (PET)
Compounds with a structure similar to N-(4-bromo-2-fluorobenzyl)cyclopropanamine, such as NCQ 115, have been used in PET studies. NCQ 115 is a selective dopamine D-2 receptor antagonist, suitable for PET imaging due to the presence of fluorine in a position amenable to labeling. Studies have indicated significant uptake of radioactivity in the monkey striatum using PET, demonstrating the potential of such compounds in neuroimaging (Halldin, Högberg, & Farde, 1994).
2. Synthesis of Prasugrel Intermediate
N-(4-bromo-2-fluorobenzyl)cyclopropanamine-like compounds have been synthesized as intermediates in the production of Prasugrel, an antiplatelet drug. For example, α-cyclopropylcarbonyl-2-fluorobenzyl bromide, a key intermediate, has been synthesized from 2-fluorobenzyl bromide through a Grignard reaction with cyclopropanecarbonitrile (Liao Lun-hui, 2009).
3. Metabolic Studies of Psychoactive Substances
Similar compounds have been analyzed for their metabolic pathways in human hepatocytes. For instance, 25B-NBF, a new psychoactive substance and a phenethylamine, was studied for its metabolism and elimination properties. These studies are crucial for understanding the biotransformation and potential toxicological impacts of related compounds (Ju-Hyun Kim et al., 2019).
4. Synthesis and Structural Characterization
Research on N-(4-bromo-2-fluorobenzyl)cyclopropanamine analogs includes their synthesis and structural characterization. For instance, the synthesis and study of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, which has been structurally characterized and evaluated for its biological activity, provides insights into the structural and functional aspects of these compounds (Gamze Elmas et al., 2020).
Propriétés
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSULAFKPOABISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorobenzyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



